Methyl3-(2-aminoethyl)-4-methoxybenzoatehydrochloride
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Overview
Description
Methyl 3-(2-aminoethyl)-4-methoxybenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of an aminoethyl group and a methoxy group attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-aminoethyl)-4-methoxybenzoate hydrochloride typically involves the esterification of 3-(2-aminoethyl)-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(2-aminoethyl)-4-methoxybenzoate hydrochloride may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminoethyl)-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 3-(2-aminoethyl)-4-methoxybenzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(2-aminoethyl)-4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with the active site of enzymes, thereby inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-aminoethyl)-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 3-(2-aminoethyl)-4-chlorobenzoate: Similar structure but with a chloro group instead of a methoxy group.
Methyl 3-(2-aminoethyl)-4-nitrobenzoate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
Methyl 3-(2-aminoethyl)-4-methoxybenzoate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H16ClNO3 |
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Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 3-(2-aminoethyl)-4-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-4-3-9(11(13)15-2)7-8(10)5-6-12;/h3-4,7H,5-6,12H2,1-2H3;1H |
InChI Key |
JQVRNHCTBUZDMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CCN.Cl |
Origin of Product |
United States |
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